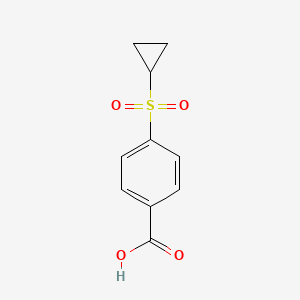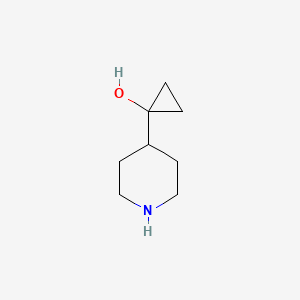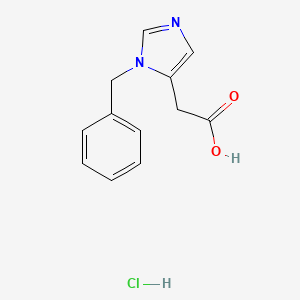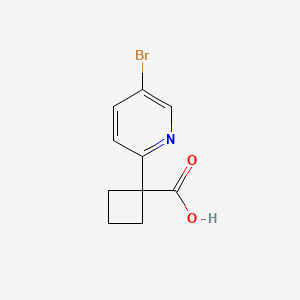![molecular formula C14H6BrClF3N3O B1375550 (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluorométhyl)phényl)méthanone CAS No. 1414958-43-2](/img/structure/B1375550.png)
(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluorométhyl)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives 1 (R1 = Ph, R3 = Me), starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH, following a widely used strategy .
Applications De Recherche Scientifique
Découverte et développement de médicaments
Les pyrazolo[4,3-b]pyridines, la structure centrale du composé en question, sont connues pour leur activité biologique. Elles servent d’échafaudages clés en chimie médicinale en raison de leur similitude avec les bases puriques adénine et guanine . Cette ressemblance structurelle leur permet d’interagir avec diverses cibles biologiques, ce qui les rend précieuses dans la conception de nouveaux agents thérapeutiques. Le composé pourrait être exploré pour son potentiel en tant qu’inhibiteur ou modulateur de protéines spécifiques impliquées dans les maladies.
Recherche sur le cancer
Les groupes bromo et trifluorométhyle présents dans le composé peuvent conférer la capacité de moduler les voies de signalisation cellulaire. Cela peut être particulièrement utile dans la recherche sur le cancer, où le composé pourrait être utilisé pour étudier l’inhibition de la croissance tumorale ou des métastases. Il pourrait également servir de composé de tête pour le développement de nouveaux médicaments anticancéreux .
Troubles neurologiques
Compte tenu de l’importance des dérivés de pyrazolopyridine en neurosciences, le composé pourrait être appliqué dans l’étude des troubles neurologiques. Il peut agir sur les récepteurs ou les enzymes du système nerveux central, fournissant des informations sur le traitement de maladies telles que la maladie d’Alzheimer, la maladie de Parkinson ou l’épilepsie .
Maladies infectieuses
Les caractéristiques structurales du composé pourraient lui permettre de se lier aux enzymes virales ou bactériennes, ce qui en fait un candidat pour le développement de nouveaux agents antimicrobiens ou antiviraux. La recherche pourrait se concentrer sur son application dans la lutte contre les maladies infectieuses en inhibant la réplication des agents pathogènes .
Inflammation et immunologie
Les dérivés de pyrazolopyridine ont été associés à des propriétés anti-inflammatoires. Le composé pourrait être étudié pour ses effets sur la signalisation des cellules immunitaires et son utilisation potentielle dans le traitement des maladies auto-immunes ou la réduction de l’inflammation .
Maladies cardiovasculaires
Le composé pourrait influencer la fonction cardiovasculaire en ciblant les récepteurs ou les enzymes impliqués dans la régulation de la pression artérielle et le rythme cardiaque. Il pourrait être précieux dans le développement de traitements pour l’hypertension, les arythmies ou d’autres affections cardiovasculaires .
Troubles métaboliques
La recherche pourrait explorer le rôle du composé dans les voies métaboliques, conduisant potentiellement à des applications dans le traitement du diabète, de l’obésité ou du syndrome métabolique. Son interaction avec les enzymes ou les récepteurs qui régulent le métabolisme pourrait être particulièrement bénéfique .
Biologie chimique et biochimie
En tant qu’outil en biologie chimique, le composé pourrait être utilisé pour marquer ou visualiser des protéines ou des structures cellulaires spécifiques. Il peut également servir de sonde pour étudier les mécanismes enzymatiques ou pour cribler l’activité biologique dans des tests à haut débit .
Mécanisme D'action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been noted for their biomedical applications , suggesting potential targets could be within the biological systems.
Mode of Action
The compound likely interacts with its targets in a manner consistent with other 1H-pyrazolo[3,4-b]pyridines .
Biochemical Pathways
Given the biomedical applications of similar compounds , it can be inferred that the compound may interact with various biochemical pathways.
Analyse Biochimique
Biochemical Properties
(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The inhibition of these kinases can lead to alterations in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis . Additionally, (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events.
Cellular Effects
The effects of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation.
Molecular Mechanism
The molecular mechanism of action of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and receptors, inhibiting or activating their function. For instance, the binding of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone to a kinase can prevent the phosphorylation of downstream targets, thereby disrupting signaling cascades . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone remains stable under specific conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, altering its initial effects.
Dosage Effects in Animal Models
The effects of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the benefits of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone while minimizing potential risks.
Metabolic Pathways
(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose biological activity . The metabolic flux of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can influence its overall efficacy and toxicity, as the accumulation of certain metabolites may contribute to its therapeutic or adverse effects.
Transport and Distribution
The transport and distribution of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can sequester (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone, modulating its availability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications can direct (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone to these locations, influencing its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
(3-bromopyrazolo[4,3-b]pyridin-1-yl)-[2-chloro-6-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrClF3N3O/c15-12-11-9(5-2-6-20-11)22(21-12)13(23)10-7(14(17,18)19)3-1-4-8(10)16/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBWNLAWQISAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N2C3=C(C(=N2)Br)N=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
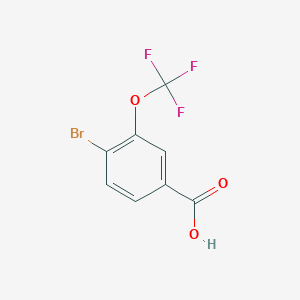
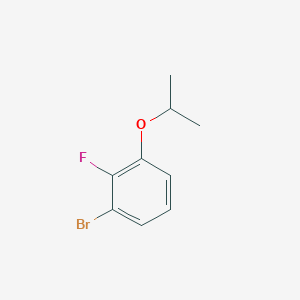
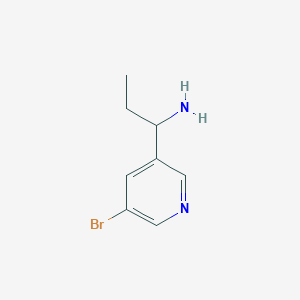
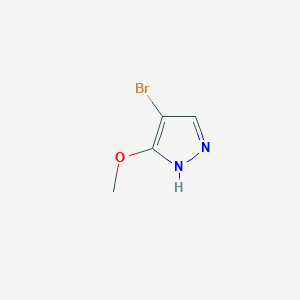
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)

